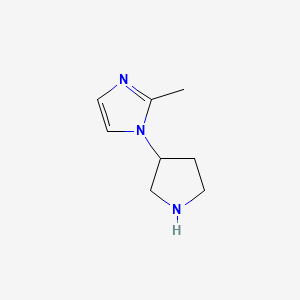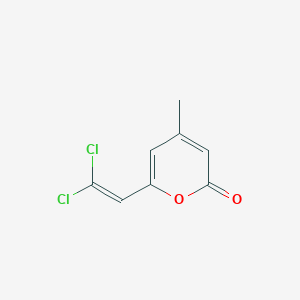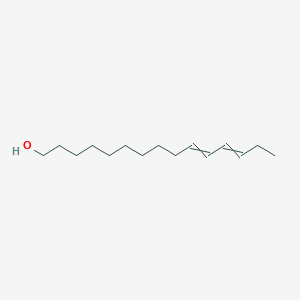![molecular formula C13H20OS B14495599 4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol CAS No. 64096-99-7](/img/structure/B14495599.png)
4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol is an organic compound with a phenolic structure It is characterized by the presence of a tert-butyl group and a propan-2-ylsulfanyl group attached to the phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol can be synthesized through several methods. One common approach involves the alkylation of phenol with isobutene in the presence of an acid catalyst . This reaction typically yields 4-tert-butylphenol as a major product. Further functionalization can be achieved by introducing the propan-2-ylsulfanyl group through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation and thiolation processes. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, and halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the production of epoxy resins, curing agents, and polycarbonate resins.
Mécanisme D'action
The mechanism of action of 4-tert-Butyl-2-[(propan-2-yl)sulfanyl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing biological pathways. The propan-2-ylsulfanyl group may also contribute to its overall reactivity and interaction with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenol: Shares the tert-butyl group but lacks the propan-2-ylsulfanyl group.
2-tert-Butyl-4-(2-phenylpropan-2-yl)phenol: Contains a phenylpropan-2-yl group instead of the propan-2-ylsulfanyl group.
4-tert-Butyl-2-chlorophenol: Has a chlorine atom instead of the propan-2-ylsulfanyl group.
Propriétés
Numéro CAS |
64096-99-7 |
|---|---|
Formule moléculaire |
C13H20OS |
Poids moléculaire |
224.36 g/mol |
Nom IUPAC |
4-tert-butyl-2-propan-2-ylsulfanylphenol |
InChI |
InChI=1S/C13H20OS/c1-9(2)15-12-8-10(13(3,4)5)6-7-11(12)14/h6-9,14H,1-5H3 |
Clé InChI |
XLNCMMSZZRXGBC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=C(C=CC(=C1)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one](/img/structure/B14495516.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
![3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal](/img/structure/B14495535.png)
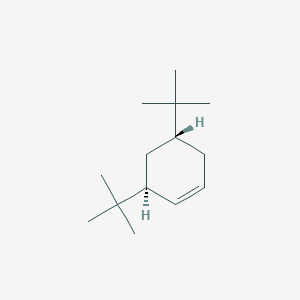

![[(2S)-5-Ethoxy-3,4-dihydro-2H-pyrrol-2-yl]acetic acid](/img/structure/B14495561.png)
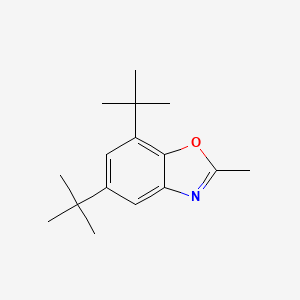
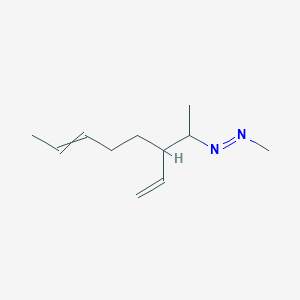
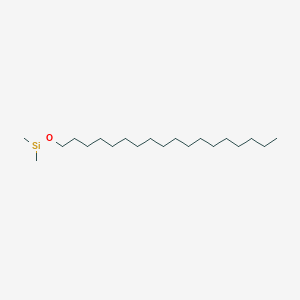
![Diethyl 7-oxo-7H-furo[3,2-g][1]benzopyran-4-yl phosphate](/img/structure/B14495575.png)

